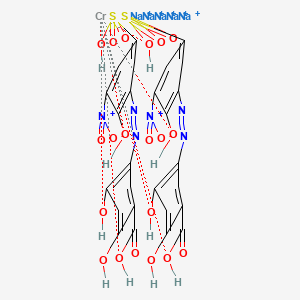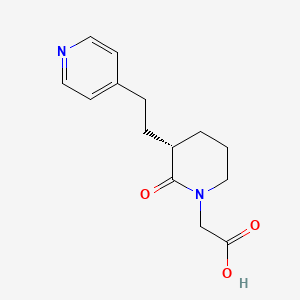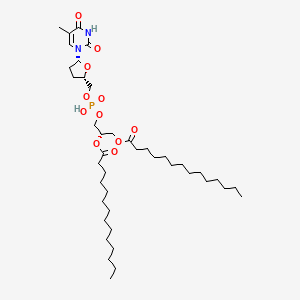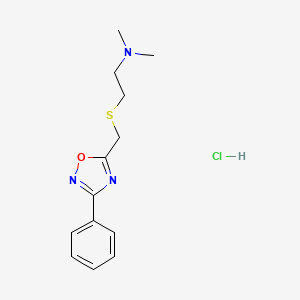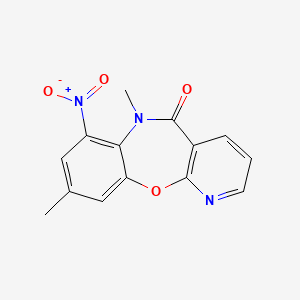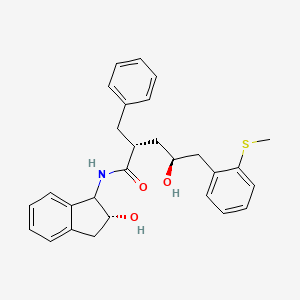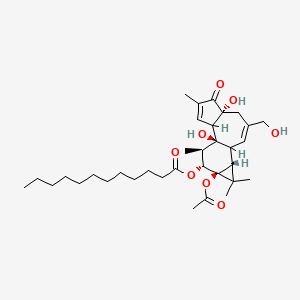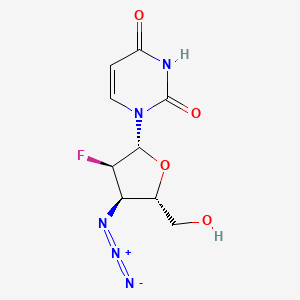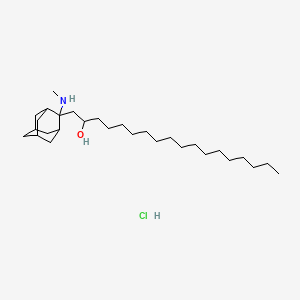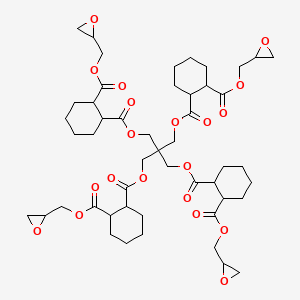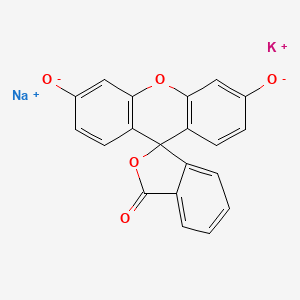
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’,6’-dihydroxy-, potassium sodium salt is a complex organic compound known for its unique structural properties. It is a derivative of fluorescein, a synthetic organic compound used as a fluorescent tracer in various applications. The compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’,6’-dihydroxy-, potassium sodium salt typically involves the condensation of phthalic anhydride with resorcinol in the presence of a dehydrating agent. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The resulting product is then neutralized with potassium and sodium hydroxides to form the potassium sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming a dihydro derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’,6’-dihydroxy-, potassium sodium salt is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology
In biological research, the compound is used as a fluorescent marker to study cellular processes, track the movement of molecules within cells, and visualize the structure of biological tissues.
Medicine
In medicine, it is used in diagnostic imaging to highlight structures in the body, such as blood vessels and organs, during procedures like angiography.
Industry
In industrial applications, the compound is used in the manufacturing of fluorescent inks, dyes, and paints. It is also used in the production of optical brighteners for textiles and paper.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it absorbs the light energy and re-emits it at a longer wavelength, producing fluorescence. This property is utilized in various imaging and diagnostic techniques to visualize structures and processes that are otherwise invisible.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A closely related compound with similar fluorescent properties but without the spiro structure.
Eosin Y: Another fluorescent dye with a similar structure but different substituents on the aromatic rings.
Rhodamine B: A fluorescent dye with a different core structure but similar applications in imaging and diagnostics.
Uniqueness
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’,6’-dihydroxy-, potassium sodium salt is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure enhances its stability and fluorescence efficiency compared to other similar compounds.
Properties
CAS No. |
71701-20-7 |
|---|---|
Molecular Formula |
C20H10KNaO5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
potassium;sodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H12O5.K.Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2 |
InChI Key |
HYAUTZFSPWTFKS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


